

Spectroscopic Analysis of 1,2-Diiodoethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1,2-diiodoethane**, a vital organoiodine compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and methodologies for its identification and characterization.

Spectral Data Summary

The quantitative spectral data for **1,2-diiodoethane** are summarized in the tables below, providing a clear reference for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectral Data

Parameter	¹H NMR	¹³ C NMR
Chemical Shift (δ)	3.75 ppm[1]	-5.0 ppm[2]
Multiplicity	Singlet	Singlet
Solvent	CDCl ₃ [2][3]	CDCl ₃ [2]
Reference	Tetramethylsilane (TMS)[4][5]	Tetramethylsilane (TMS)[2][4]
Coupling Constant	Not Applicable	Not Applicable



Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Intensity	Sample Phase
2960 - 2850	C-H Stretch (alkane)	Medium	Solid
1420 - 1405	CH ₂ Scissoring	Medium	Solid
1170 - 1150	CH ₂ Wagging	Medium	Solid
600 - 500	C-I Stretch	Strong	Solid

Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
282	~15	[C ₂ H ₄ l ₂] ⁺ (Molecular Ion)
155	100	[C ₂ H ₄ I] ⁺
127	~60	[1]+
28	~50	[C ₂ H ₄]+
27	~85	[C ₂ H ₃]+

Data obtained via Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data presented above are provided to ensure reproducibility.

NMR Spectroscopy Protocol

- 1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of **1,2-diiodoethane**.



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. ¹H NMR Data Acquisition:
- The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]
- The spectrometer is locked to the deuterium signal of the CDCl₃.
- Standard acquisition parameters for a routine ¹H spectrum are used, including a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- 3. 13C NMR Data Acquisition:
- The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz).[4][8]
- A standard proton-decoupled pulse sequence is utilized.
- The receiver gain is optimized, and a sufficient number of scans are acquired.
- The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated to the TMS scale at 0.00 ppm.[9]

Infrared (IR) Spectroscopy Protocol

- 1. Sample Preparation (KBr Pellet Method):
- A small amount of 1,2-diiodoethane (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
- The homogenous mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.
- 2. Data Acquisition:



- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.
- The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[10]
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

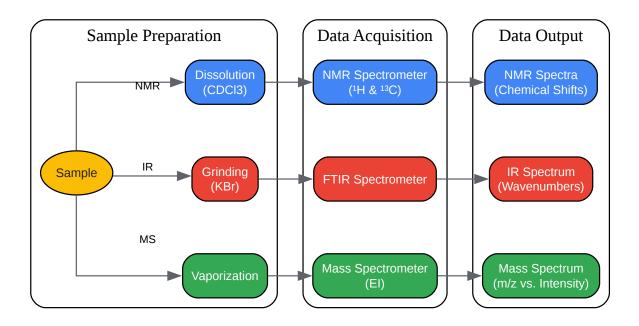
Mass Spectrometry Protocol

- 1. Sample Introduction:
- A small amount of 1,2-diiodoethane is introduced into the mass spectrometer, typically via a
 direct insertion probe for solid samples or after separation by gas chromatography for volatile
 samples.
- 2. Ionization (Electron Ionization EI):
- The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][11][12]
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+) and subsequent fragment ions.[11][12]
- 3. Mass Analysis and Detection:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector measures the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations



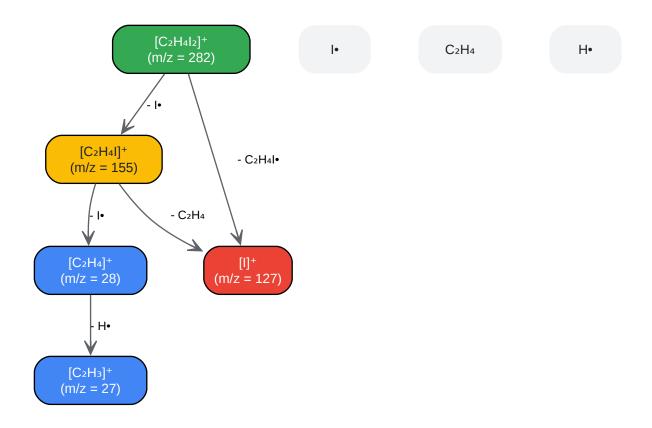
The following diagrams illustrate the logical workflow of the spectroscopic analysis of **1,2-diiodoethane**.



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Caption: Workflow for the spectroscopic analysis of **1,2-diiodoethane**.





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Caption: Proposed fragmentation pathway of **1,2-diiodoethane** in EI-MS.

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